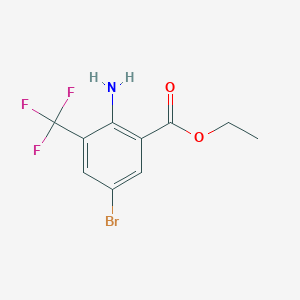
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-(trifluoromethyl)benzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted benzoates
- Nitrobenzoates
- Primary amines
- Carboxylic acids
Scientific Research Applications
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
- Ethyl 3-bromo-5-(trifluoromethyl)benzoate
- 2-Bromo-5-(trifluoromethyl)aniline
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Comparison: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(11)4-7(8(6)15)10(12,13)14/h3-4H,2,15H2,1H3 |
InChI Key |
DICSFJKVZPNZTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















